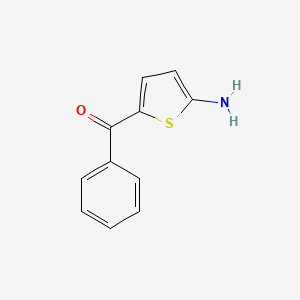
(5-amino-2-thienyl)phenyl-Methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-amino-2-thienyl)phenyl-Methanone is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 2-position and a phenylcarbonyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This method uses α-haloketones and thiourea to form thiophene derivatives.
Industrial Production Methods: Industrial production often utilizes scalable versions of the above-mentioned synthetic routes, optimizing reaction conditions for higher yields and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize environmental impact .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
(5-amino-2-thienyl)phenyl-Methanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-amino-2-thienyl)phenyl-Methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects . In materials science, its electronic properties are harnessed for applications in organic electronics .
Comparación Con Compuestos Similares
2-Aminothiophene: Shares the amino group but lacks the phenylcarbonyl substitution.
5-Phenylthiophene: Contains the phenyl group but lacks the amino substitution.
Thiophene-2-carboxylic acid: Features a carboxyl group instead of an amino group.
Uniqueness: (5-amino-2-thienyl)phenyl-Methanone is unique due to the presence of both the amino and phenylcarbonyl groups, which confer distinct electronic and steric properties. This dual substitution enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C11H9NOS |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
(5-aminothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H,12H2 |
Clave InChI |
WZCRHULLOCIESQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














